ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate
Overview
Description
ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate is the racemic mixture of Sch-42495, an orally active neutral metalloendopeptidase (NEP) inhibitor with antihypertensive effects . Sch-42495 is the orally active ethylester proagent of Sch-42354 . This compound has shown significant potential in reducing blood pressure and cardiovascular remodeling in various animal models .
Preparation Methods
The synthesis of ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate involves several steps, starting with the preparation of the ethylester proagent Sch-42354 . The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of Sch-42354.
Esterification: The core structure undergoes esterification to form the ethylester proagent Sch-42354.
Racemization: The final step involves the racemization of Sch-42354 to obtain this compound.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate undergoes various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential sites for such reactions.
Substitution: The compound may undergo substitution reactions at specific functional groups, although detailed conditions and reagents are not provided.
Scientific Research Applications
ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate has several scientific research applications, including:
Cardiovascular Research: It has been used to study the effects of NEP inhibition on blood pressure and cardiovascular remodeling in animal models.
Pulmonary Research: The compound has shown potential in reducing pulmonary vascular remodeling and ventricular hypertrophy in hypoxic rats.
Pharmacological Studies: This compound is used to investigate the pharmacological effects of NEP inhibition and its potential therapeutic applications.
Mechanism of Action
ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate exerts its effects by inhibiting neutral metalloendopeptidase (NEP), an enzyme involved in the degradation of various peptides, including leu-enkephalin and atrial natriuretic factor (ANF) . By inhibiting NEP, Sch-42495 increases the levels of these peptides, leading to vasodilation and reduced blood pressure . The compound’s molecular targets include NEP and pathways related to cardiovascular and pulmonary remodeling .
Comparison with Similar Compounds
ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate is unique due to its specific inhibition of NEP and its oral bioavailability . Similar compounds include:
Sch-42354: The ethylester proagent of Sch-42495, which is converted to Sch-42495 in vivo.
GSK963: Another NEP inhibitor with similar antihypertensive effects.
Cobimetinib racemate: While not an NEP inhibitor, it is another racemic mixture used in pharmacological research.
This compound stands out due to its specific targeting of NEP and its demonstrated efficacy in reducing blood pressure and cardiovascular remodeling .
Properties
IUPAC Name |
ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S2/c1-5-25-20(24)18(10-11-26-4)21-19(23)17(13-27-15(3)22)12-16-9-7-6-8-14(16)2/h6-9,17-18H,5,10-13H2,1-4H3,(H,21,23)/t17?,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQXPUMRSJGLSF-ZVAWYAOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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